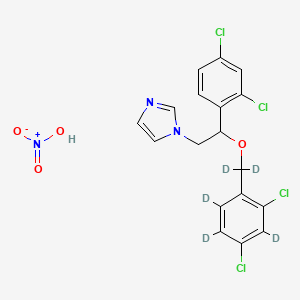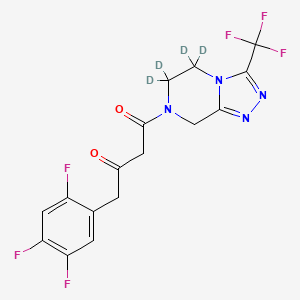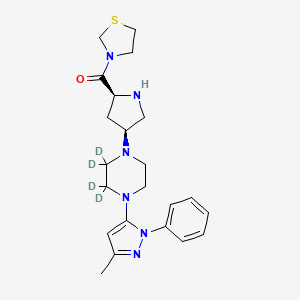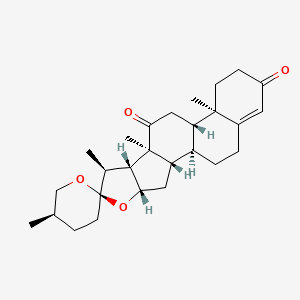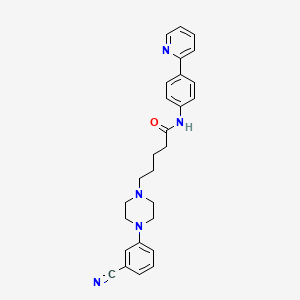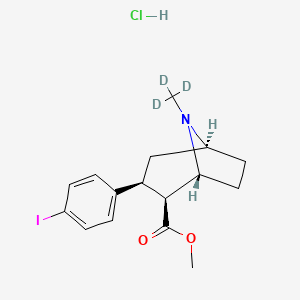![molecular formula C20H23N3O2 B12410828 1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a methoxyphenyl group and a phenoxy group substituted with methyl and isopropyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles.
Substitution Reactions: The methoxyphenyl and phenoxy groups are introduced through nucleophilic substitution reactions, often using corresponding halides or sulfonates.
Final Assembly: The final compound is assembled by linking the triazole ring with the substituted phenoxy group through a methylene bridge.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other strong oxidizers.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halides, sulfonates, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Common products include hydroxylated derivatives, amines, and various substituted triazoles.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition or Activation: Binding to active sites of enzymes or receptors, leading to inhibition or activation of their functions.
Signal Transduction Pathways: Modulating signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, or differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxyphenyl)-4-[(2-methylphenoxy)methyl]triazole: Lacks the isopropyl group, leading to different chemical and biological properties.
1-(4-Methoxyphenyl)-4-[(2-methyl-5-ethylphenoxy)methyl]triazole: Contains an ethyl group instead of an isopropyl group, affecting its reactivity and interactions.
Uniqueness
1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C20H23N3O2 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole |
InChI |
InChI=1S/C20H23N3O2/c1-14(2)16-6-5-15(3)20(11-16)25-13-17-12-23(22-21-17)18-7-9-19(24-4)10-8-18/h5-12,14H,13H2,1-4H3 |
Clé InChI |
ISFDLMZYLHSBMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)C)OCC2=CN(N=N2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


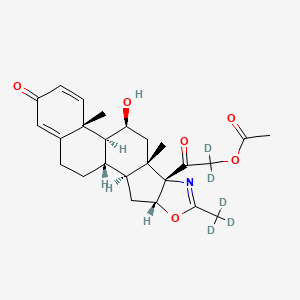
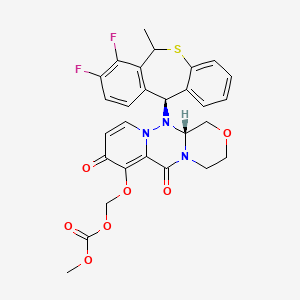
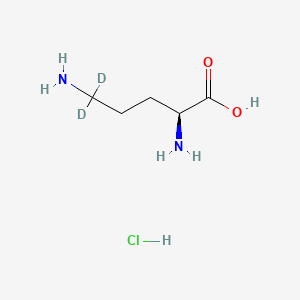
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
